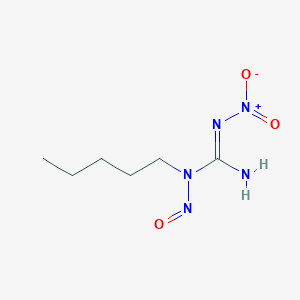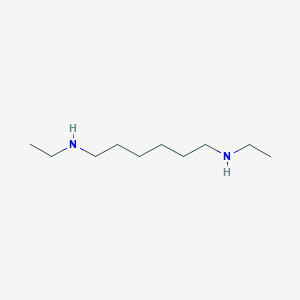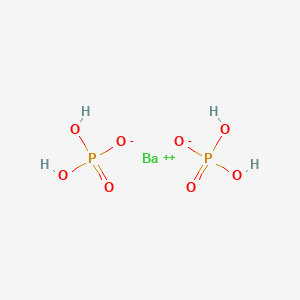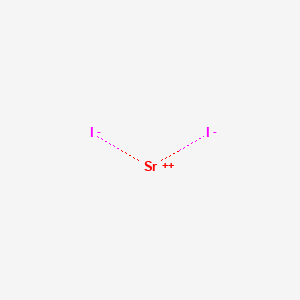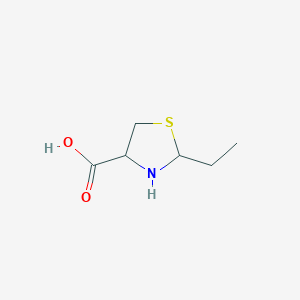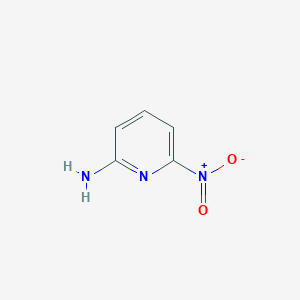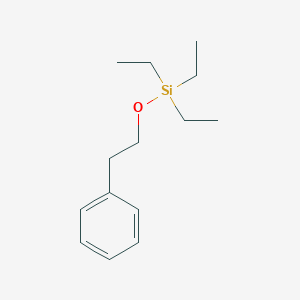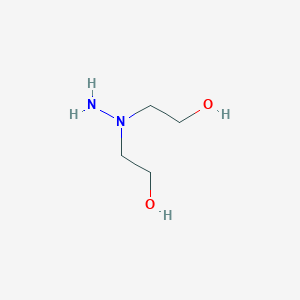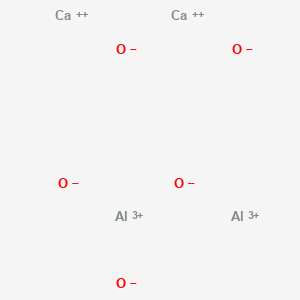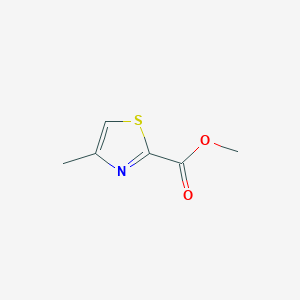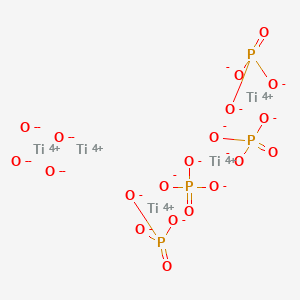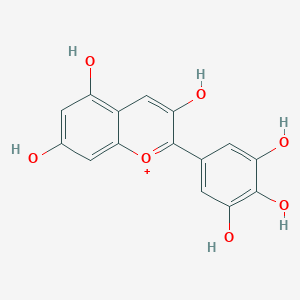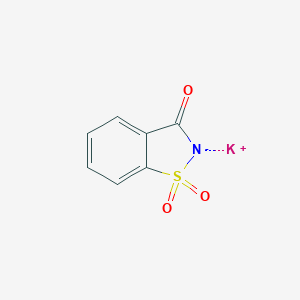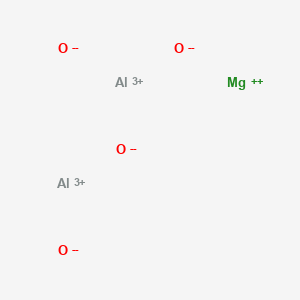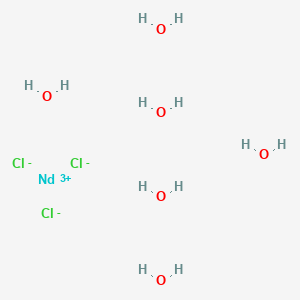
氯化钕(III) 六水合物
描述
Neodymium(III) chloride hexahydrate is a chemical compound with the formula NdCl₃·6H₂O. It is a hydrated salt of neodymium and chloride ions. This compound appears as purple crystals and is highly soluble in water. Neodymium(III) chloride hexahydrate is commonly used as a source of neodymium ions in various applications, including scientific research and industrial processes .
科学研究应用
Neodymium(III) chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and in the preparation of other neodymium compounds.
Biology: Neodymium(III) chloride hexahydrate is used in fluorescent labeling of biological molecules, such as DNA, for imaging and analytical purposes.
Medicine: It is utilized in the development of neodymium-based lasers for medical applications, including surgical procedures.
Industry: The compound is used in the production of neodymium magnets, which are essential components in various electronic devices and motors
作用机制
Target of Action
Neodymium(III) chloride hexahydrate primarily targets AgBr crystals . It serves as a source of Nd3+ ions, which are used to dope these crystals . The doped AgBr crystals are known to exhibit lasing effects .
Mode of Action
The Nd3+ ions from Neodymium(III) chloride hexahydrate interact with the AgBr crystals, resulting in the doping of these crystals . This interaction changes the properties of the crystals, enabling them to exhibit lasing effects .
Biochemical Pathways
It is known that the compound plays a role in the production of neodymium metal and neodymium-based lasers and optical fibers .
Pharmacokinetics
It is known that the compound is water-soluble , which could potentially impact its bioavailability.
Result of Action
The primary result of the action of Neodymium(III) chloride hexahydrate is the doping of AgBr crystals, which enables them to exhibit lasing effects . This property is utilized in the production of neodymium-based lasers and optical fibers .
Action Environment
Neodymium(III) chloride hexahydrate is a hygroscopic compound, meaning it rapidly absorbs water on exposure to air . This property can influence the compound’s action, efficacy, and stability. For instance, the compound changes from a mauve-colored solid to a purple-colored hexahydrate upon absorption of atmospheric water . This change in physical state could potentially affect the compound’s interaction with its targets and its overall efficacy.
准备方法
Synthetic Routes and Reaction Conditions: Neodymium(III) chloride hexahydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in hydrochloric acid (HCl). The reaction produces neodymium(III) chloride, which can then be crystallized from the solution to obtain the hexahydrate form:
Nd2O3+6HCl→2NdCl3+3H2O
Industrial Production Methods: Industrial production of neodymium(III) chloride hexahydrate typically involves the extraction of neodymium from minerals such as monazite and bastnäsite. The extracted neodymium is then converted to neodymium(III) chloride through a series of chemical reactions, including dissolution in hydrochloric acid and subsequent crystallization .
化学反应分析
Types of Reactions: Neodymium(III) chloride hexahydrate undergoes various chemical reactions, including:
Oxidation: Neodymium(III) chloride can be oxidized to form neodymium(IV) compounds under specific conditions.
Reduction: It can be reduced to neodymium metal using reducing agents such as calcium or lithium.
Substitution: Neodymium(III) chloride can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like calcium (Ca) or lithium (Li) are commonly used in a vacuum or inert atmosphere.
Substitution: Reactions with other halides (e.g., bromides or iodides) can occur in aqueous or organic solvents.
Major Products:
Oxidation: Neodymium(IV) oxide (NdO₂)
Reduction: Neodymium metal (Nd)
Substitution: Neodymium halides (e.g., neodymium bromide, neodymium iodide)
相似化合物的比较
Neodymium(III) chloride hexahydrate can be compared with other neodymium compounds and similar lanthanide chlorides:
Neodymium(III) bromide (NdBr₃): Similar in structure and reactivity but contains bromide ions instead of chloride ions.
Neodymium(III) iodide (NdI₃): Contains iodide ions and has different solubility and reactivity properties.
Lanthanum(III) chloride (LaCl₃): Another lanthanide chloride with similar properties but different applications due to the unique characteristics of lanthanum.
Samarium(III) chloride (SmCl₃): Similar in structure but used in different applications due to the specific properties of samarium
Neodymium(III) chloride hexahydrate is unique due to its specific applications in the production of neodymium-based lasers, magnets, and its role in fluorescent labeling of biological molecules.
属性
IUPAC Name |
neodymium(3+);trichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Nd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCORICZHGNSNIZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12NdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593053 | |
| Record name | Neodymium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-89-9 | |
| Record name | Neodymium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium trichloride hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Neodymium(III) chloride hexahydrate act as a catalyst in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives?
A: Neodymium(III) chloride hexahydrate (NdCl3·6H2O) functions as a Lewis acid catalyst in this reaction. [] While the exact mechanism is not fully elucidated in the paper, Lewis acids are known to activate carbonyl groups, making them more susceptible to nucleophilic attack. In this specific case, NdCl3·6H2O likely activates the carbonyl groups of phthalimide and malononitrile, facilitating the condensation reaction with hydrazine monohydrate and aromatic aldehydes to form the desired 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives.
Q2: What are the advantages of using Neodymium(III) chloride hexahydrate as a catalyst compared to other methods for this synthesis?
A: The research highlights several benefits of using NdCl3·6H2O: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


